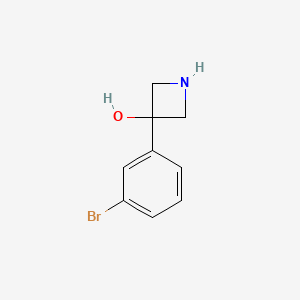

3-(3-Bromophenyl)azetidin-3-ol

Description

Significance of Azetidine (B1206935) Frameworks in Academic Research

The study of azetidines has a rich history, evolving from a synthetic curiosity to a cornerstone of modern drug discovery. rsc.org

The synthesis of azetidines has historically been challenging due to the inherent ring strain of the four-membered system. ub.bw Early methods often resulted in low yields. orgsyn.org Traditional approaches to forming the azetidine ring include cyclization and cycloaddition reactions. ub.bwmagtech.com.cn One of the oldest and most common methods involves the displacement of a leaving group by a nitrogen atom through an intramolecular nucleophilic substitution. clockss.orgrsc.org Other established techniques include the reduction of readily available azetidin-2-ones (β-lactams). acs.org Over the years, significant advancements have been made, leading to more feasible and efficient synthetic routes. nih.gov These developments have been crucial in making a wide variety of substituted azetidines accessible for research. ub.bw

Four-membered nitrogen heterocycles like azetidines are of great interest in medicinal chemistry because they serve as small, polar, and non-planar motifs. uva.nl Their rigid structure provides a constrained scaffold, which can be advantageous in designing molecules with specific three-dimensional geometries to interact with biological targets. nih.govenamine.net This conformational restriction can lead to improved binding affinity and selectivity. Furthermore, the introduction of azetidine rings can enhance the metabolic stability of drug candidates. enamine.netnih.gov

Rationale for Investigating 3-Arylazetidin-3-ols, with Focus on 3-(3-Bromophenyl)azetidin-3-ol

Within the broader class of azetidines, 3-arylazetidin-3-ols represent a particularly interesting subclass. The specific compound, 3-(3-Bromophenyl)azetidin-3-ol, combines the features of the azetidine core with the synthetic versatility of a substituted aromatic ring.

Azetidin-3-ols possess a hydroxyl group at the 3-position of the ring, which introduces a key functional group for further chemical modifications. This hydroxyl group can act as a hydrogen bond donor, influencing the molecule's interactions with biological targets. The tertiary alcohol nature of 3-arylazetidin-3-ols, where the hydroxyl is attached to a carbon bearing an aryl group, provides a site for selective activation and reaction. uva.nl

Table 1: Physicochemical Properties of 3-(3-Bromophenyl)azetidin-3-ol

| Property | Value |

|---|---|

| CAS Number | 1388054-56-5 |

| Molecular Formula | C9H10BrNO |

| Molecular Weight | 228.09 g/mol |

| Canonical SMILES | C1C(CN1)(C2=CC(=CC=C2)Br)O |

Data sourced from Biosynth biosynth.com

The structure of 3-(3-Bromophenyl)azetidin-3-ol offers multiple avenues for chemical diversification. The hydroxyl group can undergo oxidation to form the corresponding ketone. ru.nl Furthermore, the bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents. This dual reactivity makes the compound a valuable building block for creating libraries of complex molecules. The bromine atom can also be involved in other transformations like substitution and reduction reactions. sci-hub.se

Table 2: Potential Reactions of 3-(3-Bromophenyl)azetidin-3-ol

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Oxidation of Alcohol | Chromic acid in acetic acid ru.nl | 3-(3-Bromophenyl)azetidin-3-one |

| Suzuki-Miyaura Coupling | Palladium catalyst, base | 3-(Aryl)-3-phenylazetidin-3-ol |

| Nucleophilic Substitution | Amines, thiols | 3-(Amino/thio-substituted phenyl)azetidin-3-ol |

The development of synthetic methods for creating diversely functionalized azetidines, such as 3-(3-Bromophenyl)azetidin-3-ol, significantly expands the accessible chemical space for drug discovery and materials science. rsc.orgnih.govchemrxiv.org By providing novel and structurally unique building blocks, chemists can explore new areas of molecular diversity, leading to the identification of compounds with novel properties and biological activities. enamine.netchemrxiv.org The ability to readily modify the azetidine scaffold at multiple positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-2-7(4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWQFRXKQNRNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388054-56-5 | |

| Record name | 3-(3-bromophenyl)azetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Arylazetidin 3 Ols

Reactions Involving the Azetidinol (B8437883) Hydroxyl Group

The tertiary alcohol functionality at the C3 position is a key site for chemical modification. Its reactivity is influenced by the steric hindrance of the aryl substituent and the inherent strain of the azetidine (B1206935) ring.

Derivatization to Activated Intermediates (e.g., Mesylates) for Further Transformations

The conversion of the hydroxyl group into a better leaving group is a common strategy to enable nucleophilic substitution reactions. Mesylates (methanesulfonates) are excellent leaving groups and can be readily prepared from alcohols. For 3-arylazetidin-3-ols, the reaction typically involves treatment with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, at low temperatures to prevent side reactions.

The resulting 3-mesyloxy-3-arylazetidine is a highly valuable intermediate. The mesylate group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at the C3 position. This two-step sequence (mesylation followed by substitution) provides a versatile method for the synthesis of 3-substituted-3-arylazetidines, which are important scaffolds in medicinal chemistry.

Table 1: General Conditions for Mesylation of Alcohols

| Reagent | Base | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| Methanesulfonyl Chloride (MsCl) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to room temp. | Converts the hydroxyl group into a good leaving group (mesylate). |

This table presents generalized conditions for the derivatization of alcohols to activated sulfonate esters.

Oxidative Transformations (e.g., Deconstruction to Alpha-Amino Ketones)

A significant transformation of N-substituted 3-arylazetidin-3-ols is their oxidative deconstruction to yield α-amino ketones. This reaction involves the cleavage of a carbon-carbon bond within the strained four-membered ring. A silver-mediated synthesis has been developed that achieves this transformation with high efficiency, providing isolated yields of up to 80%. nih.govfigshare.com

The proposed mechanism for this reaction begins with the formation of an alkoxy radical at the C3-hydroxyl position. This is followed by a β-scission event, which cleaves the C-C bond of the azetidine ring. Subsequent oxidation and C-N bond cleavage of the resulting α-amido radical lead to the formation of the α-amino ketone product. nih.govfigshare.com This transformation is particularly valuable as it converts the readily synthesized azetidinol scaffold into pharmaceutically relevant α-amino ketone synthons. nih.gov The azetidinol can be viewed as a stable protecting group for these valuable intermediates. nih.govresearchgate.net

Esterification Reactions of Tertiary Azetidinols

The direct esterification of the tertiary hydroxyl group in 3-arylazetidin-3-ols presents a chemical challenge. Unlike primary and secondary alcohols, tertiary alcohols are prone to elimination (dehydration) under typical acidic esterification conditions, leading to the formation of the corresponding alkene (an azetine derivative in this case).

To circumvent this, esterification can be achieved using alternative methods that avoid strongly acidic conditions. One approach involves the use of acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine. This method proceeds through a nucleophilic acyl substitution mechanism where the alcohol attacks the electrophilic carbonyl carbon of the acylating agent. Another potential mechanism for tertiary alcohols involves the initial protonation of the alcohol and its departure as a water molecule to form a relatively stable tertiary carbocation. This carbocation is then attacked by the carboxylic acid.

Transformations at the Azetidine Nitrogen Atom

The secondary amine within the azetidine ring is another key site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's biological activity and pharmacokinetic properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the azetidine ring can readily undergo N-alkylation and N-acylation reactions. These are standard transformations for secondary amines and are crucial for diversifying the 3-arylazetidin-3-ol scaffold.

N-Alkylation is typically performed by treating the azetidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride. This reaction introduces an alkyl group onto the nitrogen atom.

N-Acylation involves reacting the azetidine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. This reaction attaches an acyl group to the nitrogen, forming an amide.

These reactions have been successfully employed in the synthesis of libraries of azetidine derivatives for biological screening.

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl-3-arylazetidin-3-ol |

| N-Acylation | Acyl Chloride, Base (e.g., TEA) | N-Acyl-3-arylazetidin-3-ol |

This table provides an overview of common methods for the N-functionalization of secondary azetidines.

Derivatization for Combinatorial Library Generation

The 3-arylazetidin-3-ol framework serves as a valuable building block in combinatorial chemistry for the generation of diverse molecular libraries aimed at drug discovery. nih.govnih.gov The ability to functionalize the molecule at two distinct points—the C3-hydroxyl group and the azetidine nitrogen—allows for the rapid creation of a large number of analogs from a common core structure.

For example, a library of 3-aryl-3-azetidinyl derivatives was prepared and evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. This library was constructed by first establishing the 3-aryl azetidine core and then introducing diversity through N-alkylation and N-acylation reactions. Several derivatives were identified with AChE inhibition comparable to the known inhibitor rivastigmine, demonstrating the utility of this scaffold in generating bioactive compounds.

Reactivity of the Bromophenyl Moiety on the Azetidine Scaffold

The presence of a bromophenyl group on the azetidine scaffold provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl structures. Among these, the Hiyama coupling, which utilizes organosilanes as coupling partners, has gained attention due to the low toxicity and stability of organosilicon reagents. While specific studies on the Hiyama coupling of "3-(3-Bromophenyl)azetidin-3-ol" are not extensively documented, the reactivity of analogous 3-iodoazetidines provides significant insights into the potential of this transformation.

In a study by Zou and coworkers, the Hiyama coupling of 1-Boc-3-iodoazetidine with various aryltriethoxysilanes was investigated. The reaction, catalyzed by Pd(OAc)₂, demonstrated good to excellent yields of the corresponding 3-arylazetidine derivatives. The optimized conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to activate the organosilane.

The general mechanism for the Hiyama coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the activated organosilane and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. Given the similar reactivity of aryl bromides and iodides in palladium-catalyzed reactions, it is expected that "3-(3-Bromophenyl)azetidin-3-ol" would undergo Hiyama coupling under similar conditions.

Below is a representative data table illustrating the scope of the Hiyama coupling for a closely related 3-iodoazetidine (B8093280) substrate, which is indicative of the expected reactivity for "3-(3-Bromophenyl)azetidin-3-ol".

Table 1: Hiyama Coupling of 1-Boc-3-iodoazetidine with Aryltriethoxysilanes

| Entry | Aryltriethoxysilane | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyltriethoxysilane | 1-Boc-3-phenylazetidine | 85 |

| 2 | (4-Methylphenyl)triethoxysilane | 1-Boc-3-(4-methylphenyl)azetidine | 88 |

| 3 | (4-Methoxyphenyl)triethoxysilane | 1-Boc-3-(4-methoxyphenyl)azetidine | 82 |

| 4 | (3-Methoxyphenyl)triethoxysilane | 1-Boc-3-(3-methoxyphenyl)azetidine | 75 |

| 5 | (4-Fluorophenyl)triethoxysilane | 1-Boc-3-(4-fluorophenyl)azetidine | 78 |

Data is based on analogous reactions with 3-iodoazetidines and is predictive for 3-(3-Bromophenyl)azetidin-3-ol.

The Friedel-Crafts alkylation is a classic method for the formation of carbon-carbon bonds involving the alkylation of an aromatic ring with an alkyl halide or other electrophilic species in the presence of a Lewis acid catalyst. In the context of N-Cbz-3-arylazetidin-3-ols, the tertiary alcohol functionality can be protonated or activated by a Lewis acid to generate a stabilized carbocation, which can then act as the electrophile in an intramolecular or intermolecular Friedel-Crafts reaction.

While specific literature detailing the Friedel-Crafts alkylation of N-Cbz-3-(3-bromophenyl)azetidin-3-ol is scarce, the general reactivity of benzylic alcohols in such reactions suggests that this transformation is feasible. The carbocation generated at the C3 position of the azetidine ring would be stabilized by the adjacent aryl group. In an intramolecular reaction, this could lead to the formation of fused ring systems. For an intermolecular reaction, an external aromatic nucleophile would attack the carbocation.

The N-Cbz (carboxybenzyl) protecting group is generally stable under Friedel-Crafts conditions, although strong Lewis acids and high temperatures could potentially lead to its cleavage. The choice of Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) and reaction conditions would be crucial in controlling the outcome of the reaction and preventing undesired side reactions.

Ring-Opening and Ring-Expansion Reactions of Azetidines

The inherent ring strain of the four-membered azetidine ring makes it susceptible to nucleophilic ring-opening and ring-expansion reactions. These transformations provide access to a variety of acyclic and larger heterocyclic structures.

The hydroxyl group at the C3 position of "3-(3-Bromophenyl)azetidin-3-ol" can play a crucial role in these reactions. Under acidic conditions, protonation of the hydroxyl group can facilitate its departure as a water molecule, leading to the formation of a tertiary carbocation. This carbocation can then be trapped by a nucleophile, resulting in a ring-opened product. The regioselectivity of the nucleophilic attack would be influenced by the stability of the resulting carbocation and steric factors.

Rearrangement Pathways of 3-Hydroxyazetidines (e.g., to 2-Oxazolines)

A significant rearrangement pathway for 3-hydroxyazetidines involves their conversion to 2-oxazolines. nih.gov This transformation is typically acid-catalyzed and proceeds through a Ritter-type reaction mechanism. The reaction is initiated by the protonation of the hydroxyl group, followed by its elimination to generate a stabilized tertiary carbocation at the C3 position of the azetidine ring.

The azetidine ring then undergoes fragmentation, leading to the formation of a homoallylic carbocation. A neighboring group participation by the nitrogen atom's lone pair facilitates a 1,2-shift, resulting in a more stable five-membered ring intermediate. Subsequent trapping of this intermediate by a nitrile solvent (acting as a nucleophile in the Ritter reaction) and hydrolysis of the resulting nitrilium ion leads to the formation of the 2-oxazoline ring.

Studies have shown that this rearrangement is a general process for various 3-aryl-3-hydroxyazetidines. nih.gov The reaction conditions and the nature of the aryl substituent can influence the efficiency of the rearrangement. This pathway offers a valuable synthetic route to highly substituted 2-oxazolines, which are important scaffolds in medicinal chemistry.

Table 2: Rearrangement of 3-Aryl-3-hydroxyazetidines to 2-Oxazolines

| Entry | 3-Aryl Substituent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | H₂SO₄, MeCN, 80 °C | 2-Methyl-5-phenyl-4,5-dihydrooxazole | 85 |

| 2 | 4-Chlorophenyl | H₂SO₄, MeCN, 80 °C | 5-(4-Chlorophenyl)-2-methyl-4,5-dihydrooxazole | 78 |

| 3 | 4-Methoxyphenyl | H₂SO₄, MeCN, 80 °C | 5-(4-Methoxyphenyl)-2-methyl-4,5-dihydrooxazole | 92 |

| 4 | 3-Bromophenyl | H₂SO₄, MeCN, 80 °C | 5-(3-Bromophenyl)-2-methyl-4,5-dihydrooxazole | 81 |

Data is based on published methodologies for the rearrangement of 3-hydroxyazetidines and is representative for the expected outcome with 3-(3-Bromophenyl)azetidin-3-ol.

Advanced Research Applications of 3 3 Bromophenyl Azetidin 3 Ol and Azetidinol Scaffolds

Development of Conformationally Constrained Organic Molecules

The four-membered ring of the azetidine (B1206935) core imposes significant conformational constraints on molecules that incorporate this scaffold. This rigidity is a desirable trait in the design of bioactive compounds as it can lead to increased potency and selectivity for biological targets by reducing the entropic penalty upon binding.

Application as Amino Acid Surrogates and Peptidomimetics

Azetidinol (B8437883) scaffolds serve as effective surrogates for amino acids in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides. nih.gov The constrained nature of the azetidine ring helps to enforce specific secondary structures, such as β-turns, which are crucial for the biological activity of many peptides. nih.gov By replacing a dipeptide motif with a rigid azetidinol-based unit, researchers can create peptidomimetics with enhanced metabolic stability and improved pharmacokinetic properties. nih.gov For instance, the synthesis of β-amino-azetidine carboxylic acid derivatives provides a scaffold for investigating novel secondary structures induced by these unique β-amino acids. ox.ac.uk

The incorporation of azetidinol scaffolds can be seen in the development of various peptidomimetic structures designed to mimic specific peptide conformations.

Table 1: Azetidinol-Based Peptidomimetic Scaffolds

| Scaffold Type | Mimicked Structure | Key Features |

|---|---|---|

| Azabicycloalkanone Amino Acids | Type II' β-turns | Enforces specific dihedral angles consistent with β-turn conformations. nih.gov |

| Cyclic Threonine (cThr) Peptidomimetics | Dipeptide units | Synthesized via epoxide opening and subsequent ring closure. mdpi.com |

Creation of Rigidified Molecular Architectures for Structural Studies

The defined and predictable geometry of azetidinol scaffolds makes them excellent building blocks for the construction of rigid molecular architectures. These structures are invaluable for fundamental studies in structural chemistry and biology, allowing for the precise positioning of functional groups in three-dimensional space. This control over molecular shape is critical for investigating molecular recognition events and for probing the structure-activity relationships of complex biological systems.

Chemical Biology Probes and Synthetic Building Blocks

The versatility of 3-(3-Bromophenyl)azetidin-3-ol and related azetidinols extends to their use as foundational elements in the design of chemical biology probes and as versatile building blocks for the synthesis of complex molecules.

Scaffold Design for Chemical Space Exploration and Diversification

Azetidinol scaffolds provide a robust platform for exploring novel areas of chemical space. nih.gov The functional handles on the azetidine ring, such as the hydroxyl group and the phenyl ring in 3-(3-Bromophenyl)azetidin-3-ol, allow for a wide range of chemical modifications. This enables the creation of diverse libraries of compounds with varying steric and electronic properties. nih.gov The synthesis and diversification of densely functionalized azetidine ring systems can lead to a wide variety of fused, bridged, and spirocyclic ring systems, significantly expanding the accessible chemical space for drug discovery and chemical biology. researchgate.net Photochemical methods, such as the Norrish–Yang cyclization, offer an alternative and efficient route to synthesize substituted azetidinols, which can then undergo further reactions like ring-opening, providing access to other complex molecular structures. researchgate.netnih.gov

Contributions to Combinatorial Library Development

The amenability of azetidinol scaffolds to diversification makes them highly suitable for the construction of combinatorial libraries. nih.gov These libraries, containing thousands to millions of related compounds, are essential tools in high-throughput screening campaigns to identify new drug leads and chemical probes. nih.gov The ability to systematically vary the substituents on the azetidinol core allows for a comprehensive exploration of the structure-activity landscape for a given biological target. nih.gov The development of solid-phase synthesis methods for azetidine-based scaffolds has further streamlined the production of large and diverse compound libraries for applications such as targeting the central nervous system. nih.govresearchgate.net

Catalysis and Methodology Development

Beyond their direct application in the synthesis of bioactive molecules, azetidinol scaffolds also play a role in the development of new synthetic methodologies and catalytic processes. The strained four-membered ring can participate in unique chemical transformations, leading to the discovery of novel reactions. For example, the ring-opening of photochemically generated 3-phenylazetidinols upon the addition of electron-deficient ketones or boronic acids has been developed as a strategy for the synthesis of highly substituted dioxolanes. researchgate.net The development of efficient, large-scale syntheses for key azetidinol intermediates is crucial for their broader application in both academic and industrial research.

Azetidines in Organocatalysis and Metal-Catalyzed Processes

Chiral azetidine-derived ligands and organocatalysts have become instrumental in asymmetric catalysis, facilitating reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk The rigidity of the four-membered azetidine ring is a key advantage, as it helps to create a well-defined and controlled catalytic pocket, which can lead to enhanced enantioselectivity in chemical reactions. rsc.org

One notable application is the use of azetidine-containing binuclear zinc catalysts, such as the AzePhenol dinuclear zinc system. This catalyst has been successfully employed in the asymmetric Michael addition of 4-hydroxy pyrones and 4-hydroxycoumarins to β,γ-unsaturated α-keto esters. rsc.orgnih.gov The reactions proceed under mild conditions and without additives, affording high yields and excellent enantioselectivities. nih.gov

In addition to organocatalysis, azetidine scaffolds are integral to a variety of metal-catalyzed processes. Iron(III) chloride, an inexpensive and mild catalyst, has been used to catalyze the alkylation of thiols with 3-arylazetidin-3-ols, demonstrating the compatibility of the azetidine ring with Lewis acid catalysis. acs.org Furthermore, lanthanide(III) trifluoromethanesulfonates, specifically La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgnih.gov This method is tolerant of various functional groups that are typically sensitive to acid or are Lewis basic. frontiersin.orgnih.gov

The versatility of azetidines extends to palladium-catalyzed reactions, where they have been used in C(sp³)–H amination and arylation processes. rsc.orgnih.gov Photo-induced copper catalysis has also enabled the synthesis of azetidines through a [3+1] radical cascade cyclization, showcasing the diverse range of metals that can be employed to mediate reactions involving this scaffold. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Azetidine-containing binuclear zinc catalyst (AzePhenol) | Asymmetric Michael Addition | High yields (up to 99%) and enantioselectivities (up to 94% ee) for bioactive heterocycles. | nih.gov |

| Iron(III) chloride (FeCl₃) | Thiol Alkylation with Azetidinols | Mild, inexpensive catalyst for synthesizing 3-aryl-3-sulfanyl azetidines. | acs.org |

| Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) | Intramolecular Aminolysis of Epoxy Amines | High-yield synthesis of azetidines with tolerance for sensitive functional groups. | frontiersin.orgnih.gov |

| Palladium(II) acetate | Intramolecular C(sp³)–H Amination | Synthesis of functionalized azetidines via C-H activation. | rsc.org |

| Photo-induced Copper Catalyst | [3+1] Radical Cascade Cyclization | Formation of azetidines from aliphatic amines and alkynes. | nih.gov |

New Reaction Discovery Enabled by Azetidinol Reactivity

The azetidin-3-ol (B1332694) moiety, as seen in 3-(3-bromophenyl)azetidin-3-ol, is not merely a structural component but an active participant in chemical transformations, enabling the discovery of new reactions. The hydroxyl group at the C3 position can act as a leaving group, particularly when protonated or activated by a Lewis acid, facilitating the formation of a stabilized carbocationic intermediate on the strained four-membered ring. acs.org

A prime example of this reactivity is the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines from N-Cbz protected 3-arylazetidin-3-ols. acs.orgacs.org This reaction proceeds through an azetidine carbocation intermediate, which is then trapped by a thiol nucleophile. acs.orgacs.org This method provides direct access to novel 3,3-disubstituted azetidines, which are valuable scaffolds for drug discovery. A broad range of thiols (benzylic, alkyl, and aromatic) and azetidinols with electron-donating aromatic groups are well-tolerated, leading to products in high yields. acs.org

Similarly, the reactivity of azetidinols has been exploited in calcium(II)-catalyzed Friedel-Crafts reactions. semanticscholar.org This transformation allows for the synthesis of 3,3-diarylazetidines from N-Cbz azetidinols, further demonstrating the utility of the azetidin-3-ol functional group as a precursor for generating C-C bonds at the C3 position. semanticscholar.org The N-carboxybenzyl (Cbz) protecting group was found to be crucial for enhancing the reactivity in these transformations. acs.orgsemanticscholar.org

These examples highlight how the unique electronic properties and inherent strain of the azetidinol scaffold can be harnessed to develop novel synthetic methodologies. The ability to generate a reactive carbocationic intermediate on the azetidine ring opens avenues for a variety of nucleophilic substitution reactions, significantly expanding the chemical space accessible from simple azetidinol precursors.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Thiol Alkylation | FeCl₃ | N-Cbz-3-arylazetidin-3-ol | 3-Aryl-3-sulfanyl azetidine | Reaction proceeds via a stabilized azetidine carbocation intermediate. | acs.orgacs.org |

| Friedel-Crafts Reaction | Calcium(II) | N-Cbz azetidinol | 3,3-Diarylazetidine | The N-Cbz group enhances reactivity for C-C bond formation. | semanticscholar.org |

| Compound Name |

|---|

| 3-(3-Bromophenyl)azetidin-3-ol |

| 4-hydroxy pyrone |

| 4-hydroxycoumarin |

| β,γ-unsaturated α-keto ester |

| Iron(III) chloride |

| 3-arylazetidin-3-ol |

| Lanthanum(III) trifluoromethanesulfonate |

| cis-3,4-epoxy amine |

| Palladium(II) acetate |

| N-Cbz-3-arylazetidin-3-ol |

| 3-aryl-3-sulfanyl azetidine |

| 3,3-diarylazetidine |

Computational and Theoretical Studies on Azetidinols, Including 3 3 Bromophenyl Azetidin 3 Ol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the geometry and behavior of molecules in both ground and excited states. cuny.edu These methods are used to optimize structures, analyze molecular orbitals, and calculate properties such as charge distribution, electrophilicity, and nucleophilicity. cuny.edu

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure of molecules. nih.govnih.gov It is particularly effective for studying reaction mechanisms by calculating the energies of reactants, transition states, and products, which allows for the determination of reaction pathways and energy barriers. cuny.edu Various functionals, such as B3LYP and M06-2X, are employed depending on the specific system and properties being investigated. cuny.edunih.gov For instance, the M06-2X functional has been shown to accurately describe properties like ionization potentials and electron affinities in heterocyclic molecules similar to azetidines. mdpi.com

DFT calculations are crucial for understanding the feasibility and kinetics of reactions involving azetidinols. By mapping the potential energy surface, researchers can identify the most likely reaction pathways and predict the outcomes of synthetic strategies. mdpi.com The theory can also elucidate global and local reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), which help in rationalizing the reactivity patterns of these molecules. nih.gov

| DFT Functional/Method | Basis Set | Application in Heterocyclic Chemistry | Reference |

| M06-2X | 6-31++G(d,p) | Calculation of redox properties (ionization potential, electron affinity) and analysis of photo-oxidation/reduction mechanisms in azetidine (B1206935) derivatives. | mdpi.com |

| B3LYP | 6-31G(d,p) | Investigation of structure, mechanism, and reactivity in nitrogen-rich compounds. | cuny.edu |

| M06-2X | 6-31+G(d,p) | Mechanistic studies of metal-free [3+2] cycloadditions to form heterocyclic compounds. | mdpi.com |

| B3LYP | cc-pVQZ | Comparative analysis of the reactivity of organosulfur compounds using a polarizable continuum model (C-PCM) for solvation. | nih.gov |

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. For flexible molecules like 3-(3-Bromophenyl)azetidin-3-ol, which possess several rotatable bonds, numerous conformations may exist. westmont.edu Computational methods are essential for identifying the most stable conformers and understanding the conformational landscape.

The process typically begins with a conformational search using methods like molecular mechanics force fields (e.g., MMFF94) to generate a wide range of possible structures. mdpi.com These initial geometries are then optimized using more accurate quantum mechanical methods, such as DFT, to obtain precise structures and their relative energies. westmont.edumdpi.com The Gibbs free energies of the various conformers are calculated to determine their relative populations at a given temperature. westmont.edu Such studies have shown that for some molecules, folded conformations stabilized by intramolecular hydrogen bonds can be significantly lower in energy than linear or extended forms, particularly in the gas phase. westmont.edu The surrounding environment, such as a solvent, can also dramatically alter the relative stability of conformers. westmont.edu

| Conformer Type | Key Stabilizing Interaction | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (DMSO, kcal/mol) | Reference |

| Linear (all-trans) | Minimal steric hindrance | 0.00 (most stable) | 0.00 (most stable) | westmont.edu |

| Folded A | Intramolecular O-H···O hydrogen bond | +0.55 | +3.35 | westmont.edu |

| Folded B | Intramolecular C-H···O hydrogen bond | +1.20 | +4.50 | westmont.edu |

| Folded C | Multiple non-covalent interactions | +2.11 | +6.25 | westmont.edu |

Note: Data is illustrative, based on findings for flexible dicarboxylic acids, and demonstrates the principles of conformational analysis. westmont.edu

Mechanistic Insights from Computational Modeling

Computational modeling extends beyond static properties to provide dynamic insights into chemical reactions. By simulating reaction pathways, researchers can understand the intricate details of bond-forming and bond-breaking processes, which is key to controlling reaction outcomes.

The selectivity of a chemical reaction—whether it is regioselective (which position reacts) or stereoselective (which stereoisomer is formed)—is determined by the relative energy barriers of the competing reaction pathways. frontiersin.orgdigitellinc.com Computational chemistry provides powerful tools to locate and analyze the transition state (TS) structures for these pathways. rsc.org The calculated activation energies (the energy difference between the reactants and the transition state) allow for the prediction of the major product. frontiersin.org

A notable example involves the lanthanide-catalyzed intramolecular aminolysis of epoxy amines to form azetidines. frontiersin.org Experimental results showed that the reaction regioselectivity could be inverted to favor the formation of the four-membered azetidine ring over the five-membered pyrrolidine (B122466) ring. DFT calculations of the transition states revealed that coordination of the lanthanum catalyst to the substrate significantly lowered the activation energy of the transition state leading to the azetidine product, consistent with the experimental observations. frontiersin.org This demonstrates how transition state analysis can rationalize and predict the outcomes of complex synthetic transformations. frontiersin.org

| Reaction Pathway | Catalyst Model | Calculated Activation Energy (kcal/mol) | Predicted Outcome | Reference |

| Azetidine Formation | Dimethylamine-coordinated La(III) | 12.5 | Favored Product | frontiersin.org |

| Pyrrolidine Formation | Dimethylamine-coordinated La(III) | 18.2 | Disfavored Product | frontiersin.org |

Note: Energies are illustrative of the computational findings in the cited study. frontiersin.org

Many synthetic routes to azetidines and other heterocycles rely on metal catalysts. nih.gov Computational modeling is instrumental in elucidating the role of the metal center and its coordination sphere. frontiersin.org Calculations can show how the catalyst interacts with the substrate, activating it for the desired transformation. The electronic and steric properties of the ligands attached to the metal are critical and can be systematically varied in silico to design more efficient and selective catalysts. nih.gov

Solvent effects can also profoundly influence reaction rates and selectivity. researchgate.netnih.gov Computational models account for the solvent in two primary ways: implicitly, using a polarizable continuum model (PCM) that treats the solvent as a uniform medium, or explicitly, by including a number of individual solvent molecules in the calculation. nih.govfrontiersin.org Explicit solvent models are more computationally intensive but can be crucial for reactions where specific solute-solvent interactions, such as hydrogen bonding, play a key role in stabilizing the transition state. nih.gov The choice of solvent can alter the puckering of a transition state or change the reactive conformation of a molecule, thereby reversing stereoselectivity. digitellinc.comfrontiersin.org

Photochemical reactions, which are initiated by the absorption of light, often involve electron transfer steps. youtube.comictp.it These processes are central to the synthesis and reactivity of azetidines, particularly in photocatalyzed cycloadditions or ring-opening reactions. mit.eduresearchgate.net Computational studies can model the excited states of molecules and predict the feasibility of photoinduced electron transfer (PET). mdpi.com

The driving force for electron transfer can be estimated using the Rehm-Weller equation, which incorporates the redox potentials of the donor and acceptor molecules and the energy of the excited state. youtube.com DFT calculations can provide these parameters. mdpi.com For azetidine derivatives, studies have shown that one-electron reduction can dramatically facilitate the ring-opening of the strained four-membered ring by significantly lowering the activation energy barrier. mdpi.com In contrast, oxidation can also decrease the barrier, but the process may be too slow to be competitive. mdpi.com These computational insights are vital for designing efficient photochemical reactions and identifying suitable photosensitizers to trigger the desired transformation. mdpi.com

| Property | cis-Isomer (eV) | trans-Isomer (eV) | Method | Reference |

| Vertical Ionization Potential (VIP) | 8.85 | 9.06 | DFT/M06-2X | mdpi.com |

| Adiabatic Ionization Potential (AIP) | 8.49 | 8.70 | DFT/M06-2X | mdpi.com |

| Adiabatic Electron Affinity (AEA) | -1.13 | -1.02 | DFT/M06-2X | mdpi.com |

Note: Data from a theoretical study on azetidine stereoisomers obtained from photocycloaddition between 6-azauracil (B101635) and cyclohexene. mdpi.com

In Silico Approaches for Scaffold Analysis and Design

Structure-Activity Relationship (SAR) Studies Based on Structural Features

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the 3-aryl-azetidin-3-ol scaffold, computational analyses focus on how modifications to the azetidine ring, the aryl substituent, and the hydroxyl group can impact properties relevant to drug discovery, such as potency, selectivity, and pharmacokinetic profiles.

Key structural features of the 3-(3-Bromophenyl)azetidin-3-ol scaffold that are typically analyzed in SAR studies include:

The Azetidine Ring: This strained four-membered ring provides a rigid core, which can be advantageous for locking in a specific conformation for receptor binding. The nitrogen atom of the azetidine ring is a key point for derivatization, allowing for the introduction of various substituents that can modulate properties like solubility, polarity, and target engagement.

The 3-Aryl Group: The nature and substitution pattern of the aryl ring are critical determinants of activity. In the case of 3-(3-Bromophenyl)azetidin-3-ol, the bromine atom at the meta position of the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule. SAR studies would explore the effects of moving the bromine to the ortho or para positions, or replacing it with other electron-withdrawing or electron-donating groups. These modifications can impact interactions with biological targets through mechanisms such as hydrogen bonding, halogen bonding, and pi-stacking.

In silico SAR studies for azetidinol (B8437883) scaffolds often involve the generation of a virtual library of analogs with systematic variations at these key positions. The physicochemical properties of these virtual compounds can then be calculated to assess their drug-likeness. Parameters such as molecular weight (MW), lipophilicity (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors (HBD/HBA) are crucial in these assessments, particularly for applications targeting the central nervous system (CNS), where blood-brain barrier penetration is a key consideration. nih.gov

For instance, a computational analysis of a library of azetidine-based scaffolds designed for CNS applications demonstrated that most compounds were well within the preferred range of properties for CNS drugs, as shown in the table below. researchgate.net

| Compound | MW | TPSA | HBD | cLogP |

|---|---|---|---|---|

| Azetidine Analog 1 | 350.4 | 55.1 | 1 | 2.8 |

| Azetidine Analog 2 | 389.5 | 64.3 | 2 | 3.1 |

| Azetidine Analog 3 | 420.5 | 75.6 | 2 | 3.5 |

| Azetidine Analog 4 | 376.5 | 84.8 | 2 | 2.5 |

These in silico predictions help prioritize the synthesis of compounds that are most likely to have favorable biological and pharmacokinetic properties, thereby streamlining the drug discovery process.

Scaffold Definition and Chemical Diversity Analysis in Virtual Libraries

In medicinal chemistry, a scaffold is generally defined as the core molecular framework of a compound. For 3-(3-Bromophenyl)azetidin-3-ol, the 3-phenylazetidin-3-ol (B2517403) moiety constitutes the central scaffold. The concept of "scaffold hopping" involves identifying and synthesizing new scaffolds that can mimic the biological activity of a known active compound but possess a different core structure. nih.govbhsai.org This strategy is employed to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles, or to circumvent existing patents.

The generation of virtual libraries is a key computational strategy for exploring the chemical space around a particular scaffold. nih.govresearchgate.net Starting with a core structure like 3-aryl-azetidin-3-ol, a virtual library can be constructed by computationally adding a wide array of commercially available or synthetically feasible building blocks at various diversification points.

Chemical diversity analysis is then performed on these virtual libraries to ensure broad coverage of chemical space and to select a representative subset of compounds for synthesis and screening. This analysis typically involves the calculation of various molecular descriptors and fingerprints to quantify the structural and physicochemical diversity of the library.

A common method for assessing diversity is the use of Tanimoto similarity coefficients, which measure the structural similarity between pairs of molecules. A lower Tanimoto coefficient indicates greater structural dissimilarity. For example, in a study of azetidine-based scaffolds for CNS applications, the generated library exhibited a high degree of structural diversity compared to existing CNS drugs, with a mean Tanimoto similarity of less than 0.15. nih.gov

The table below illustrates a hypothetical diversity analysis of a virtual library based on the 3-aryl-azetidin-3-ol scaffold, highlighting the range of properties that can be achieved through derivatization.

| Property | Minimum Value | Maximum Value | Mean Value | Standard Deviation |

|---|---|---|---|---|

| Molecular Weight (MW) | 250 | 550 | 410 | 50 |

| cLogP | 1.5 | 5.0 | 3.2 | 0.8 |

| Topological Polar Surface Area (TPSA) | 40 | 120 | 75 | 20 |

| Number of Rotatable Bonds | 2 | 10 | 5 | 2 |

By employing these computational approaches, medicinal chemists can rationally design and explore novel chemical entities based on the azetidinol scaffold, increasing the efficiency and success rate of drug discovery programs.

Q & A

Q. What are the established synthetic routes for 3-(3-Bromophenyl)azetidin-3-ol, and how are intermediates characterized?

Synthesis typically involves cyclization of halogenated precursors with azetidine derivatives. For example:

- Precursor preparation : Bromophenyl-substituted propenones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one) can be synthesized via Claisen-Schmidt condensation .

- Azetidine ring formation : Cyclization using reagents like sodium azide or sulfonyl-protected intermediates (e.g., 3-bromomethyl-1-(4-methylphenyl-sulfonyl)azetidin-3-yl methanol) under basic conditions .

- Characterization : Confirm intermediates via -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and X-ray crystallography (mean C–C bond length: 0.005 Å; R factor: 0.043) .

Q. Which spectroscopic techniques are critical for validating the structure of 3-(3-Bromophenyl)azetidin-3-ol and its derivatives?

- -NMR : Aromatic protons (3-bromophenyl) appear as doublets or triplets at δ 7.3–7.8 ppm; azetidine hydroxyl protons resonate near δ 3.5–4.0 ppm .

- X-ray crystallography : Resolves bond angles (e.g., azetidine ring torsion angles of 5–10°) and confirms stereochemistry .

- Mass spectrometry : Exact mass (e.g., 289.9589 Da for brominated derivatives) and isotopic patterns verify molecular formulas .

Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?

- Stability : The hydroxyl group in azetidin-3-ol necessitates storage at 2–8°C under inert gas to prevent oxidation .

- Solubility : Polar aprotic solvents (e.g., DMSO, THF) are preferred due to the compound’s moderate hydrophobicity (XlogP ~1.14) .

- Acid-base behavior : The hydroxyl group (predicted pKa ~14.5) may participate in hydrogen bonding during crystallization .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental structural data for bromophenyl-azetidine derivatives?

- DFT studies : Optimize geometries using B3LYP/6-31G(d) basis sets to compare with X-ray data. For example, deviations in bond lengths (e.g., C–Br: 1.89 Å experimental vs. 1.91 Å computational) validate accuracy .

- Docking simulations : Predict interactions with biological targets (e.g., acetylcholinesterase) to explain cytotoxic activity discrepancies .

Q. What methodologies elucidate the mechanism of cytotoxicity in bromophenyl-azetidine derivatives?

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays. Derivatives with EC < 10 μM often feature electron-withdrawing groups (e.g., bromine) enhancing membrane permeability .

- SAR analysis : Compare substituent effects (e.g., 3-bromophenyl vs. 4-chlorophenyl) on bioactivity. Bromine’s steric bulk may hinder target binding, reducing potency in some analogs .

Q. How are crystallographic data discrepancies addressed in azetidine derivatives?

- Twinned crystals : Use PLATON to detect twinning and refine data with SHELXL .

- Disorder modeling : For flexible azetidine rings, apply PART instructions in refinement to account for conformational disorder (e.g., R factor improvement from 0.085 to 0.043) .

Q. What strategies optimize synthetic yields of 3-(3-Bromophenyl)azetidin-3-ol under varying reaction conditions?

- Temperature control : Cyclization at 0–5°C minimizes side reactions (e.g., epimerization) .

- Catalyst screening : Pd/C or ZnCl enhances yields in nucleophilic substitution steps (e.g., 65% yield for β-lactam derivatives) .

Data Contradiction Analysis

Q. How to interpret conflicting 1H^1H1H-NMR signals in azetidine derivatives?

- Dynamic effects : Broadening of hydroxyl protons (δ 3.5–4.0 ppm) due to hydrogen exchange; use DO shake tests to confirm .

- Diastereomer overlap : Racemic mixtures may show split signals; chiral HPLC or Mosher ester analysis resolves enantiomers .

Q. Why do computational models sometimes mispredict the reactivity of bromophenyl-azetidine derivatives?

- Solvent effects : PCM models (e.g., IEFPCM for DMSO) improve correlation between calculated and experimental reaction rates .

- Halogen bonding : Neglect of Br···O interactions in DFT may lead to inaccurate activation energy predictions .

Methodological Best Practices

- Synthesis : Protect the azetidine hydroxyl group with tert-butyldimethylsilyl (TBDMS) to prevent side reactions during coupling steps .

- Crystallography : Collect data at 100 K to minimize thermal motion artifacts; use Olex2 for structure solution .

- Bioassays : Include positive controls (e.g., doxorubicin) and normalize cytotoxicity data to cell viability controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.